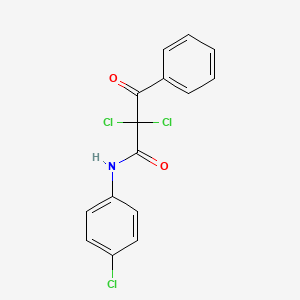

2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide” is a small molecule . It belongs to the class of organic compounds known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, and refractive index are not available .Applications De Recherche Scientifique

Structural and Spectroscopic Analysis

2,2-Dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide and similar compounds have been extensively studied for their structural and spectroscopic properties. For example, Demir et al. (2016) synthesized a related compound and characterized it using X-ray diffraction, IR, NMR, and UV–Vis spectra. Their study provided insights into the compound's molecular structure, vibrational frequencies, and chemical shifts (Demir et al., 2016).

Antipathogenic Activity

Research by Limban et al. (2011) focused on the antipathogenic properties of certain thiourea derivatives, which include structures similar to this compound. They explored the interaction of these compounds with bacterial cells, especially noting their potential as novel antimicrobial agents (Limban et al., 2011).

Antibacterial Agents

Desai et al. (2008) synthesized and evaluated various compounds, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, for their antibacterial activity. These compounds showed moderate to good activity against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents (Desai et al., 2008).

Antimicrobial Properties

Patel and Shaikh (2011) conducted a study that synthesized and evaluated the antimicrobial activities of compounds structurally related to this compound. This research contributes to the understanding of the antimicrobial potential of such compounds (Patel & Shaikh, 2011).

Crystal Structure Analysis

Studies like those by Lah et al. (2000) provide insights into the crystal structures of related compounds. Their work on the crystal structures of alpha-halogenopyruvamides contributes to the broader understanding of the structural characteristics of such chemicals (Lah et al., 2000).

Chemoselective Reactions

Research by Hajji et al. (2002) explored the chemoselective reactions of compounds similar to this compound. This study provides valuable information on the reactivity and potential applications of these compounds in chemical synthesis (Hajji et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, also known as Carpropamide , is the rice blast fungus, Pyricularia oryzae . This compound acts by inhibiting the scytalone dehydratase enzyme involved in fungal melanin biosynthesis .

Mode of Action

Carpropamide interacts with its target, the scytalone dehydratase enzyme, by binding to it and inhibiting its function . This results in the disruption of melanin biosynthesis, a crucial process for the survival and virulence of the rice blast fungus .

Biochemical Pathways

The affected pathway is the melanin biosynthesis pathway in the rice blast fungus . By inhibiting the scytalone dehydratase enzyme, Carpropamide disrupts this pathway, leading to a decrease in melanin production. The downstream effects include reduced virulence and survival of the fungus .

Pharmacokinetics

This could impact its bioavailability, as solubility often influences how well a compound is absorbed and distributed within an organism .

Result of Action

The molecular effect of Carpropamide’s action is the inhibition of the scytalone dehydratase enzyme, leading to disrupted melanin biosynthesis . On a cellular level, this results in the rice blast fungus being less able to survive and cause disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carpropamide. For instance, its low water solubility could affect its distribution in aquatic environments . Additionally, the compound is volatile and based on its chemical properties, it is non-mobile . This could influence how it is transported in the environment and how effectively it reaches its target .

Safety and Hazards

Propriétés

IUPAC Name |

2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3NO2/c16-11-6-8-12(9-7-11)19-14(21)15(17,18)13(20)10-4-2-1-3-5-10/h1-9H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVXFUCPSANXPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=C(C=C2)Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B2811611.png)

![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2811613.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2811616.png)

![(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid](/img/structure/B2811618.png)

![Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811620.png)

![(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2811626.png)

![N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2811629.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2811634.png)